N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine
Description
N-[(3-Bromophenyl)methyl]-N-ethylcyclopropanamine is a cyclopropane-containing amine derivative featuring a 3-bromobenzyl group and an ethyl substituent on the nitrogen atom. The cyclopropane ring introduces structural rigidity, which is advantageous in medicinal chemistry for modulating receptor binding and metabolic stability . The 3-bromophenyl moiety may enhance halogen bonding interactions with biological targets, while the ethyl group contributes to lipophilicity and steric effects. Although direct synthetic data for this compound are absent in the provided evidence, analogous compounds (e.g., N-(4-Bromobenzyl)cyclopropanamine hydrochloride) suggest that its synthesis likely involves alkylation of cyclopropanamine with 3-bromobenzyl bromide followed by N-ethylation .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-2-14(12-6-7-12)9-10-4-3-5-11(13)8-10/h3-5,8,12H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGVKXWAFBYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and N-ethylcyclopropanamine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where N-ethylcyclopropanamine reacts with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted cyclopropanamine.
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide
- Structure : Contains a cyclopropene ring fused to a carboxamide group (N,N-diethyl substitution) and a 3-bromophenyl substituent.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield, RT, 18 h) .
- Key Differences: Functional Group: Carboxamide vs. amine in the target compound. The amide group enhances hydrogen-bonding capacity but reduces basicity. Substituents: Diethyl vs. monoethyl on nitrogen, increasing steric bulk. Physical Properties: Higher molecular weight (MW 356.3 g/mol vs. ~270 g/mol for the target compound) and crystalline solid state (mp 102.2–102.5°C) .
N-(4-Bromobenzyl)cyclopropanamine Hydrochloride
- Relevance: Highlights positional isomerism (4-bromo vs. 3-bromo).
- Applications : Hydrochloride salt form improves solubility for pharmaceutical use .
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine
- Structure : Cyclopentane ring (vs. cyclopropane) with 3-bromo-4-fluorobenzyl.
- Key Differences :
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Structure: Cyclopropanamine with a 3-chlorophenoxypropyl chain.
- Key Differences :
Key Research Findings
Synthetic Flexibility : Carboxamide derivatives (e.g., ) achieve higher yields (77–78%) via amide coupling, whereas amine alkylation (inferred for the target compound) may require optimized conditions due to steric hindrance from the cyclopropane ring.
Halogen Effects : Bromine’s polarizability enhances binding in hydrophobic pockets, while fluorine (as in ) improves metabolic stability but reduces halogen bonding .
Biological Activity
N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H20BrN
- CAS Number : 1250963-57-5
The compound features a bromophenyl group attached to a cyclopropanamine structure, which is believed to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with N-ethylcyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. Advanced industrial methods may utilize continuous flow reactors and purification techniques to enhance yield and efficiency .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been explored for its anticancer properties. In a study examining its effects on cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis in several types of cancer cells, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the bromophenyl group may enhance binding affinity, leading to the modulation of critical biological processes.
Case Study 1: Antimicrobial Efficacy
A case study conducted on the antimicrobial efficacy of this compound involved testing its activity against multi-drug resistant strains. The results demonstrated a marked decrease in bacterial viability, suggesting its potential use in treating infections caused by resistant pathogens.
Case Study 2: Cancer Treatment Potential
In another case study focusing on its anticancer effects, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated significant reductions in cell viability and increased rates of apoptosis, supporting further investigation into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
